![molecular formula C8H9N3OS B12842235 Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a thiophene ring and an oxadiazole ring, which contribute to its unique chemical properties. Oxadiazoles are known for their wide range of biological activities, making them valuable in medicinal chemistry and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives of the compound .
Applications De Recherche Scientifique
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activities and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine can be compared with other similar compounds, such as:
5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)methanamine: This compound shares a similar structure but differs in the substitution pattern on the oxadiazole ring.
2-{[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid: This compound contains a sulfanyl group, which imparts different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
N-methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H9N3OS/c1-5-3-4-6(13-5)7-10-11-8(9-2)12-7/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
JRZLLCXVAUXTJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=NN=C(O2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



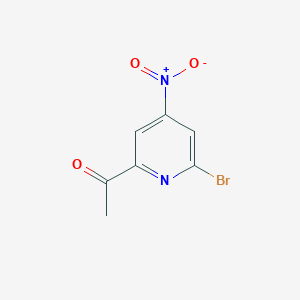
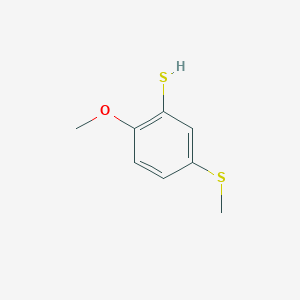



![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2,7,14,19-Tetrakis(dodecyloxy)hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B12842218.png)
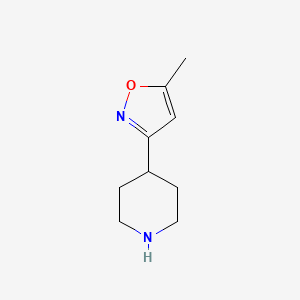
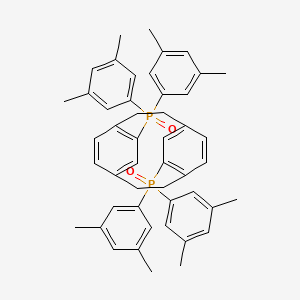

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
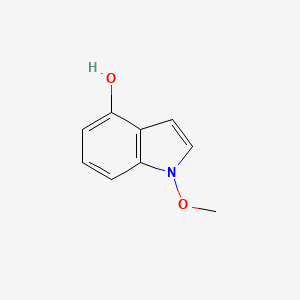
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)
